Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate
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Overview
Description
Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate is a complex organic compound known for its unique structural and chemical properties. This compound is characterized by the presence of azo groups, which are known for their vibrant colors and applications in dye chemistry. The tetrachlorozincate anion provides stability to the overall structure, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate typically involves the following steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(diethylamino)-o-toluidine, followed by coupling with 1,2-dimethyl-5-phenyl-1H-pyrazole to form the azo compound.
Formation of the Pyrazolium Salt: The azo compound is then quaternized using an alkylating agent to form the pyrazolium salt.
Formation of the Tetrachlorozincate Complex: Finally, the pyrazolium salt is reacted with zinc chloride to form the tetrachlorozincate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and controlled reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The azo groups in the compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo groups can also be reduced to amines under suitable conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation Products: Various oxidized derivatives of the azo compound.
Reduction Products: Corresponding amines.
Substitution Products: Substituted derivatives of the aromatic rings.
Scientific Research Applications
Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Used in the manufacture of colored materials and as a pigment in various industrial applications.
Mechanism of Action
The mechanism of action of Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate involves its interaction with light and subsequent generation of reactive species. The azo groups absorb light, leading to electronic excitation and the formation of reactive intermediates. These intermediates can interact with molecular targets, leading to various chemical and biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(diethylamino)phenyl)azo derivatives: Similar in structure but may have different substituents on the aromatic rings.
Tetrachlorozincate complexes: Other complexes with different cationic groups.
Uniqueness
Bis(3-((4-(diethylamino)-o-tolyl)azo)-1,2-dimethyl-5-phenyl-1H-pyrazolium) tetrachlorozincate is unique due to its specific combination of azo groups and the tetrachlorozincate anion, which imparts distinct chemical and physical properties. Its ability to absorb light and generate reactive species makes it particularly valuable in applications requiring photoreactivity.
Properties
CAS No. |
94277-66-4 |
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Molecular Formula |
C44H56Cl4N10Zn |
Molecular Weight |
932.2 g/mol |
IUPAC Name |
4-[(1,2-dimethyl-5-phenylpyrazol-2-ium-3-yl)diazenyl]-N,N-diethyl-3-methylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C22H28N5.4ClH.Zn/c2*1-6-27(7-2)19-13-14-20(17(3)15-19)23-24-22-16-21(25(4)26(22)5)18-11-9-8-10-12-18;;;;;/h2*8-16H,6-7H2,1-5H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
MRPBOJCWMMBVON-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N(C(=C2)C3=CC=CC=C3)C)C)C.CCN(CC)C1=CC(=C(C=C1)N=NC2=[N+](N(C(=C2)C3=CC=CC=C3)C)C)C.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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